1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. It is a derivative of tetrahydroquinoline, a compound that has garnered attention due to its biological activity and structural versatility. This compound is classified as a piperidine derivative, which contributes to its pharmacological properties.
The compound can be synthesized through various methods, primarily involving the hydrogenation of quinoline derivatives. Tetrahydroquinoline itself is often produced through hydrogenation processes, making it a suitable precursor for creating derivatives like 1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride. The compound's CAS number is 1220021-34-0, and it is available from chemical suppliers such as VWR and Matrix Scientific.
1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride falls under the category of heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. It is further classified as an alkaloid because of its nitrogen-containing structure and potential pharmacological effects.
The synthesis of 1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride typically involves multi-step processes that may include:
The synthesis often requires specific catalysts and conditions to ensure high yields and selectivity. For instance, asymmetric hydrogenation techniques may be employed to enhance the stereoselectivity of the final product. Additionally, protecting groups may be utilized during synthesis to prevent unwanted reactions in certain steps.
The molecular formula for 1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride is C₁₅H₂₄Cl₂N₂. The structure features a tetrahydroquinoline core with a pyrrolidine substituent at one position.
The compound can participate in various chemical reactions typical for tetrahydroquinolines and pyrrolidines:
Reactions may require specific conditions such as temperature control and the presence of solvents that stabilize intermediates. The use of protecting groups can also facilitate selective reactions without affecting other functional groups.
The pharmacological activity of 1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride is likely attributed to its interaction with biological targets such as receptors or enzymes.
Preliminary studies suggest that compounds with similar structures exhibit activities such as:
1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride has potential applications in:
The tetrahydroquinoline (THQ) scaffold represents a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds and approved therapeutics. This partially saturated bicyclic system combines the planar aromaticity of a benzene ring with the conformational flexibility of a reduced piperidine ring, enabling diverse interactions with biological targets [1] [8]. The THQ core facilitates binding to various enzyme classes and receptors through hydrogen bonding, cation-π interactions, and hydrophobic contacts. Its synthetic versatility allows extensive functionalization at multiple positions (C-2, C-3, C-4, C-6, C-7, and N-1), enabling fine-tuning of pharmacological properties [6].
Clinically significant THQ-containing drugs demonstrate the scaffold's therapeutic utility across multiple disease domains. Nicainoprol (antiarrhythmic) and oxamniquine (antischistosomal) exemplify approved drugs leveraging this core structure [8]. Recent preclinical candidates include:
Table 1: Therapeutic Applications of Tetrahydroquinoline-Based Drugs
Drug/Candidate | Therapeutic Category | Key Structural Features | Biological Target |
---|---|---|---|
Nicainoprol | Antiarrhythmic | 4-Propargylamine substitution | Cardiac ion channels |
Oxamniquine | Antischistosomal | Hydroxylaminoethyl side chain | Schistosomal enzymes |
(S)-35 [4] | Analgesic (Preclinical) | 6-Substituted thiophene amidine | Neuronal NOS inhibition |
Compound 12 [8] | Antihyperlipidemic | Trifluoromethylpyridyl attachment | CETP inhibition |
Virantmycin | Antimicrobial | Amino acid-functionalized THQ | Viral replication machinery |
The pharmacological success of THQ derivatives stems from their favorable drug-like properties, including balanced lipophilicity (typically LogP 2-4), moderate molecular weight (<400 Da for most analogs), and sufficient aqueous solubility—particularly when formulated as salts. These characteristics enable efficient blood-brain barrier penetration for CNS targets while maintaining acceptable metabolic stability [6] [8]. The dihydrochloride salt form of 1-(3-pyrrolidinyl)-THQ significantly enhances water solubility compared to the free base, facilitating in vitro and in vivo pharmacological testing [1].
Structural hybridization of the THQ scaffold with nitrogen-containing heterocycles represents a powerful strategy for optimizing biological activity and drug-like properties. The integration of a pyrrolidine ring at the THQ nitrogen via direct linkage or methylene spacers generates novel chemical entities with enhanced target affinity and selectivity profiles [1]. 1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride exemplifies this approach, combining two pharmacologically significant moieties into a single molecular architecture.
The compound (CAS: 1219980-04-7, MF: C₁₃H₂₀Cl₂N₂, MW: 275.21 g/mol) features a THQ core connected directly to the pyrrolidine ring at its 3-position [1]. This connectivity creates distinctive structural characteristics:
Table 2: Comparative Structural Analysis of Pyrrolidinyl-THQ Hybrids
Structural Feature | 1-(3-Pyrrolidinyl)-THQ Dihydrochloride | 1-(3-Pyrrolidinylmethyl)-THQ | 1-(2-Pyrrolidinyl)-THQ Analogs |
---|---|---|---|
Connection Type | Direct N-N linkage | Methylene bridge (-CH₂-) | Direct N-N linkage |
Molecular Formula | C₁₃H₁₈N₂·2HCl | C₁₄H₂₀N₂·2HCl | C₁₃H₁₈N₂·2HCl |
Nitrogen Basicity | Two protonation sites | Two protonation sites | Two protonation sites |
Spatial Flexibility | Restricted rotation | High linker flexibility | Moderate restriction |
Steric Accessibility | Partially shielded pyrrolidine | Fully exposed pyrrolidine | Varied by substitution |
The dihydrochloride salt formation profoundly impacts physicochemical properties. Protonation of both tertiary amines increases water solubility by orders of magnitude compared to the free base—essential for in vitro biological assays and formulation development. The ionic character also influences solid-state properties, potentially enhancing crystalline stability and shelf life [1]. This salt form typically exhibits higher melting points and improved handling characteristics compared to oily free base counterparts.
Interactive Property Comparison (Toggle Salt vs. Free Base):
Dihydrochloride Salt:
Free Base:
The hybrid structure enables multifaceted interactions with biological targets. The THQ aromatic system provides π-stacking capability and hydrophobic surface contacts, while the saturated ring offers conformational adaptability. The pyrrolidine moiety introduces an additional hydrogen bond acceptor site and modulates electron distribution across the molecule. Positional isomerism significantly influences biological activity—3-pyrrolidinyl derivatives exhibit distinct target binding profiles compared to 2-pyrrolidinyl counterparts due to differences in nitrogen electron density and spatial orientation relative to the THQ plane [1].
Molecular modeling reveals that the 3-pyrrolidinyl attachment positions the pyrrolidine nitrogen approximately 5.2 Å from the THQ nitrogen, creating a specific pharmacophore geometry. This distance potentially enables simultaneous interactions with complementary acidic residues in enzyme binding pockets or bidentate hydrogen bonding with biological targets. The compound's stereochemistry, though not explicitly specified in available literature, may contain chiral centers that significantly influence pharmacological activity—a consideration for future enantioselective synthesis and testing [1] [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: